

ORM-10103: A New Benchmark in Selective Na⁺/Ca²⁺ Exchanger Inhibition

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Compound of Interest

Compound Name: ORM-10103

Cat. No.: B1662443

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A comparative analysis of **ORM-10103** reveals a significantly improved selectivity profile over previous generations of Na⁺/Ca²⁺ exchanger inhibitors, offering researchers a more precise tool to investigate the role of this critical ion transporter in cellular physiology and disease. This guide provides a detailed comparison of **ORM-10103** with the established non-selective inhibitors SEA-0400 and KB-R7943, supported by experimental data and methodologies.

Enhanced Selectivity Profile of ORM-10103

ORM-10103 demonstrates a superior selectivity for the Na⁺/Ca²⁺ exchanger (NCX) with minimal off-target effects, a crucial advancement for accurate pharmacological studies.^{[1][2]} Unlike its predecessors, **ORM-10103** exhibits a notable lack of activity on L-type Ca²⁺ channels (ICaL), a significant confounding factor in previous research.^[3]

Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) or effective concentrations (EC₅₀) of **ORM-10103** and other NCX inhibitors against their primary target and key off-target ion channels.

Compound	Primary Target	EC50/IC50 (NCX)	Off-Target Channel	IC50 (Off-Target)
ORM-10103	Na ⁺ /Ca ²⁺ Exchanger (NCX)	Forward mode: 780 nM[3] Reverse mode: 960 nM[3]	L-type Ca ²⁺ current (ICaL)	No significant effect at 10 μM[4] [5]
Rapid delayed rectifier K ⁺ current (IKr)	Slight inhibition (20% block) at 3 μM[1][3]			
Na ⁺ /K ⁺ pump, IK1, IKs, Ito	No significant effect at 3 μM[3]			
SEA-0400	Na ⁺ /Ca ²⁺ Exchanger (NCX)	30-40 nM[6]	L-type Ca ²⁺ current (ICaL)	3.6 μM[3]
Nicotinic Receptors	90 μM[7]			
KB-R7943	Na ⁺ /Ca ²⁺ Exchanger (NCX)	Reverse mode: 1.2-5.7 μM[8][9] [10][11]	L-type Ca ²⁺ current (ICaL)	>50% inhibition at 10 μM[6]
Transient Na ⁺ current (INa(T))	11 μM[8]			
Late Na ⁺ current (INa(L))	0.9 μM[8]			
NMDA Receptors	13.4 μM[9][10] [11]			
Mitochondrial Complex I	11.4 μM[10][11]			

Experimental Protocols

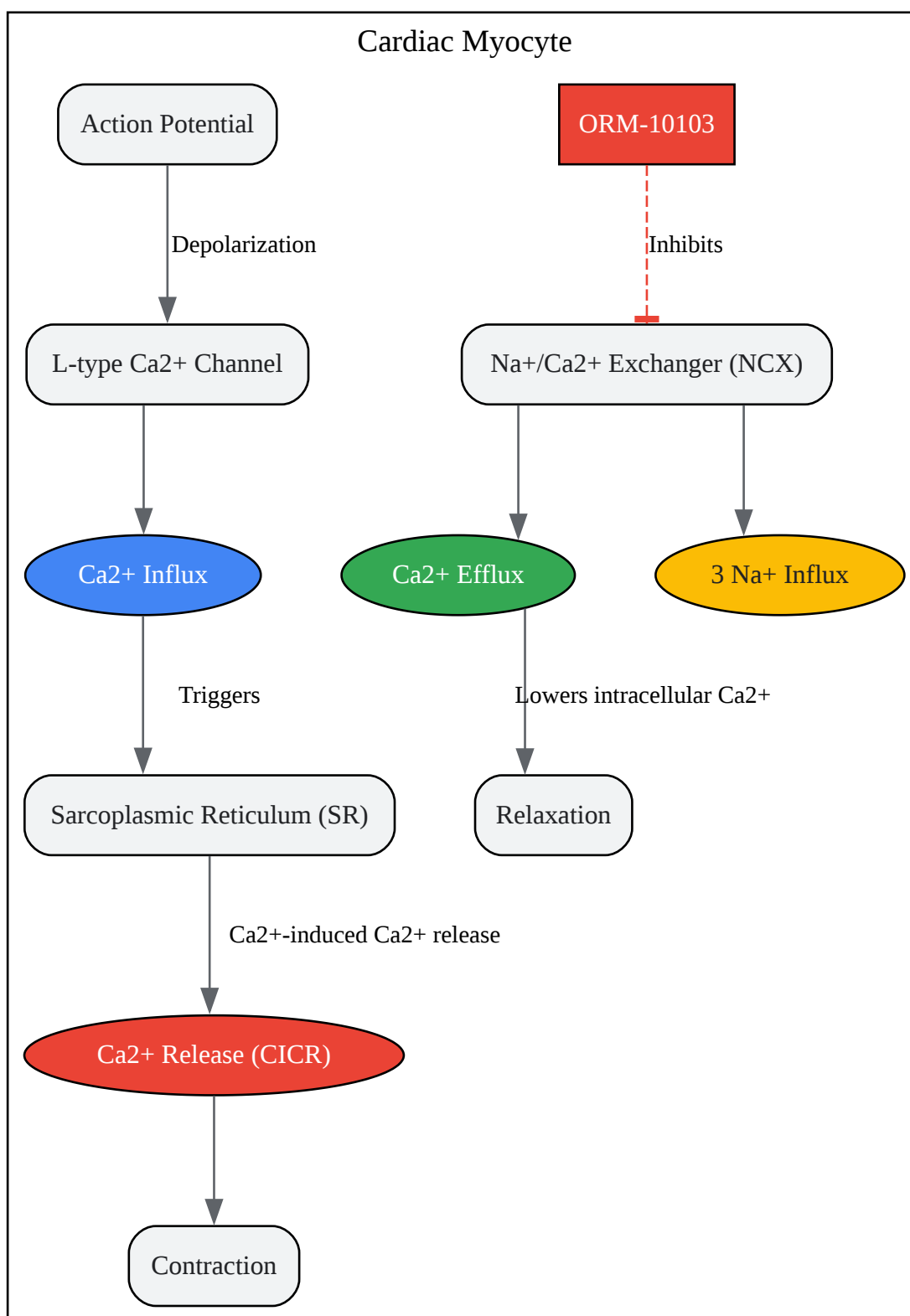
The improved selectivity of **ORM-10103** has been characterized through rigorous electrophysiological studies, primarily utilizing the whole-cell patch-clamp technique to isolate and measure specific ion currents in cardiac myocytes.

Measurement of Na⁺/Ca²⁺ Exchanger Current (INCX)

The determination of INCX is achieved by pharmacologically isolating the current and then measuring the Ni²⁺-sensitive component.

Experimental Workflow for INCX Measurement





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